molecular formula C19H20N4O3S2 B2505569 2-Methyl-4-phenoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine CAS No. 1226427-77-5

2-Methyl-4-phenoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine

Cat. No.: B2505569
CAS No.: 1226427-77-5
M. Wt: 416.51
InChI Key: YSAFUCMIVCYPGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-phenoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine core substituted with phenoxy, methyl, and thiophen-2-ylsulfonyl groups. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine typically involves multi-step organic synthesisThe piperazine ring is then introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can streamline the process, reducing the time and cost associated with production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the phenoxy group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophen-2-ylsulfonyl group yields sulfone derivatives, while reduction of nitro groups yields amines.

Scientific Research Applications

2-Methyl-4-phenoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-phenoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiophen-2-ylsulfonyl group, in particular, distinguishes it from other similar compounds, providing unique opportunities for chemical modifications and applications.

Properties

IUPAC Name

2-methyl-4-phenoxy-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S2/c1-15-20-17(14-18(21-15)26-16-6-3-2-4-7-16)22-9-11-23(12-10-22)28(24,25)19-8-5-13-27-19/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAFUCMIVCYPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.